N-Boc-3-ethoxy-4-nitroaniline

Catalog No.
S14036395
CAS No.
M.F
C13H18N2O5
M. Wt
282.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Boc-3-ethoxy-4-nitroaniline

Product Name

N-Boc-3-ethoxy-4-nitroaniline

IUPAC Name

tert-butyl N-(3-ethoxy-4-nitrophenyl)carbamate

Molecular Formula

C13H18N2O5

Molecular Weight

282.29 g/mol

InChI

InChI=1S/C13H18N2O5/c1-5-19-11-8-9(6-7-10(11)15(17)18)14-12(16)20-13(2,3)4/h6-8H,5H2,1-4H3,(H,14,16)

InChI Key

FKEYBVCNQHXBHF-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)NC(=O)OC(C)(C)C)[N+](=O)[O-]

N-Boc-3-ethoxy-4-nitroaniline is a derivative of 4-nitroaniline, characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the amino nitrogen and an ethoxy group at the meta position relative to the nitro group. This compound is notable for its potential applications in organic synthesis and medicinal chemistry, particularly due to the reactivity imparted by the nitro and ethoxy groups. The Boc group serves as a protective moiety that can be removed under mild acidic conditions, allowing for selective functionalization of the amine.

, including:

  • Deprotection Reactions: The Boc group can be removed using mild acids such as hydrochloric acid or trifluoroacetic acid, yielding 3-ethoxy-4-nitroaniline. This deprotection is crucial for subsequent reactions involving the amine functionality .
  • Nucleophilic Substitution: The presence of the nitro group, which is an electron-withdrawing group, enhances the electrophilicity of the aromatic ring, facilitating nucleophilic substitution reactions with various nucleophiles .
  • Reduction Reactions: The nitro group can be reduced to an amine using reducing agents like iron powder or catalytic hydrogenation, leading to 3-ethoxy-4-aminoaniline, which is useful in further synthetic pathways .

Several methods for synthesizing N-Boc-3-ethoxy-4-nitroaniline have been reported:

  • Boc Protection: Starting from 3-ethoxy-4-nitroaniline, the amino group can be protected using di-tert-butyl dicarbonate in the presence of a base such as triethylamine. This reaction yields N-Boc-3-ethoxy-4-nitroaniline with high efficiency .
  • Direct Ethoxylation: Ethoxylation can be achieved through nucleophilic substitution on 4-nitroaniline derivatives using sodium ethoxide in ethanol under reflux conditions.
  • Sequential Reactions: A combination of nitration followed by ethoxylation and Boc protection can also be employed to construct this compound from simpler precursors.

N-Boc-3-ethoxy-4-nitroaniline has several potential applications:

  • Intermediate in Organic Synthesis: It serves as a versatile intermediate for synthesizing more complex organic molecules, particularly in drug development and material science.
  • Building Block for Pharmaceuticals: Due to its structural features, it can be used to develop new pharmaceutical agents targeting various biological pathways.

N-Boc-3-ethoxy-4-nitroaniline shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Aspects
N-Boc-2-methoxy-4-nitroanilineMethoxy group instead of ethoxyDifferent electronic properties due to methoxy
N-Boc-3-amino-4-nitroanilineAmino group instead of ethoxyMore reactive due to free amino functionality
N-Boc-anilinesGeneral class with various substituentsDiverse reactivity based on substituent effects

These comparisons illustrate how the presence of different substituents (like methoxy vs. ethoxy) can significantly affect both chemical reactivity and potential applications in synthesis.

Catalytic Strategies for N-Boc Protection of Aminonitroaromatic Systems

Yttria-Zirconia Mediated tert-Butoxycarbonylation Mechanisms

Yttria-stabilized zirconia (YSZ) catalysts leverage their unique oxygen vacancy structure to facilitate tert-butoxycarbonylation reactions. The cubic phase of YSZ, stabilized by 8–9 mol% yttria, provides active sites for Lewis acid catalysis. In the presence of di-tert-butyl dicarbonate (Boc~2~O), YSZ activates the carbonyl group through coordination to zirconium centers, enabling nucleophilic attack by the aromatic amine’s lone pair. The oxygen vacancies in YSZ stabilize intermediates by accommodating lone electron pairs from the departing tert-butoxide ion, as described by the defect equation:
$$
{\text{Y}}{2}{\text{O}}{3} \to 2{\text{Y}}{\text{Zr}}' + 3{\text{O}}{\text{O}}^{\text{x}} + {\text{V}}_{\text{O}}^{\bullet \bullet}
$$
This mechanism ensures high catalytic turnover, with yields exceeding 90% for N-Boc protection of 3-ethoxy-4-nitroaniline under mild conditions.

Solvent-Free Approaches for Chemoselective Amino Group Protection

Solvent-free methodologies eliminate solvation effects that often hinder chemoselectivity. Boronsulfonic acid-functionalized silica (SBSA) catalyzes N-Boc protection of aminonitroaromatics without solvents, achieving quantitative yields by concentrating reactants and stabilizing transition states through hydrogen bonding. For 3-ethoxy-4-nitroaniline, the ethoxy and nitro groups remain inert under these conditions, as the SBSA selectively activates the amine toward Boc~2~O. This approach simplifies purification, as the product precipitates directly from the reaction mixture.

Orthogonal Functionalization of Poly-Substituted Aniline Derivatives

The deprotection of tert-butoxycarbonyl-protected 3-ethoxy-4-nitroaniline represents a critical transformation in organic synthesis, particularly given the compound's molecular formula of C13H18N2O5 and molecular weight of 282.29 grams per mole [1] [2]. This polyfunctional substrate presents unique challenges due to the presence of both electron-withdrawing nitro groups and electron-donating ethoxy substituents, creating a complex electronic environment that influences deprotection pathways and kinetics .

Oxalyl Chloride/Methanol Mediated N-Boc Cleavage Mechanisms

Oxalyl chloride in methanol has emerged as a highly effective reagent system for the mild deprotection of tert-butoxycarbonyl groups, operating under room temperature conditions with reaction times ranging from one to four hours [4] [5]. The mechanism involves a broader pathway than simple in situ hydrochloric acid generation, as demonstrated by comparative studies showing that equivalent molar amounts of hydrochloric acid in methanol fail to achieve deprotection under identical conditions [4] [6].

The oxalyl chloride-mediated deprotection proceeds through formation of key intermediates including isocyanate esters, tert-butanol, and hydroxy-oxazolidinedione derivatives [6]. The electrophilic character of oxalyl chloride enables addition reactions with the carbonyl unit of the carbamate, leading to subsequent elimination of tert-butanol and formation of oxazolidinedione-like intermediates that undergo hydrolysis and ring opening to release carbon dioxide and yield the free amine product [6].

For compounds containing electron-withdrawing groups such as nitro substituents, the deprotection proceeds with enhanced reactivity, typically completing within one hour compared to longer reaction times for electron-neutral substrates [4] [6]. This acceleration results from the pronounced ground-state destabilization of the carbonyl group caused by resonance and inductive effects, which increases the oxygen atom reactivity toward electrophilic oxalyl chloride [6].

Substrate TypeReaction Time (hours)Yield (%)Electronic Effect
Nitro-substituted aromatics1.0-1.580-86Electron-withdrawing acceleration
Halo-substituted aromatics1.0-2.076-83Moderate electron-withdrawal
Alkyl-substituted aromatics2.0-3.070-87Steric hindrance effects

Electrophilic Activation Pathways in Carbamate Bond Cleavage

The electrophilic activation mechanism in carbamate bond cleavage involves multiple discrete steps beginning with the coordination of oxalyl chloride to the carbamate oxygen [4] [6]. Computational modeling and kinetic analysis support an initial concerted proton transfer mechanism with simultaneous release of isobutylene, followed by rapid decarboxylation [7] [8]. The electrophilicity of the tert-butoxycarbonyl carbonyl group shows a strong correlation with reaction rate, with electron-deficient systems demonstrating significantly enhanced reactivity [7] [8].

The transition state for carbamate bond cleavage exhibits characteristics of both elimination and substitution mechanisms, with the oxalyl chloride acting as an electrophilic activator rather than a simple acid source [4] [6]. Density functional theory calculations indicate that the rate-determining step involves the formation of an oxazolidinedione intermediate with energy barriers that vary based on the electronic nature of the aromatic substituents [9].

For tert-butoxycarbonyl-protected 3-ethoxy-4-nitroaniline specifically, the presence of the electron-withdrawing nitro group at the para position relative to the protected amine enhances the electrophilic susceptibility of the carbamate carbonyl [6]. Simultaneously, the meta-positioned ethoxy group provides moderate electron donation through resonance, creating a balanced electronic environment that facilitates controlled deprotection kinetics .

Solvent Participation Effects on Deprotection Kinetics

Methanol serves a dual role in the oxalyl chloride-mediated deprotection, functioning both as reaction medium and active participant in the mechanism [4] [6]. The protic nature of methanol enables hydrogen bonding interactions that stabilize transition states and intermediates, while its nucleophilic character allows direct participation in the cleavage process [6] [10].

Kinetic studies demonstrate that the methanol-oxalyl chloride system exhibits superior performance compared to other alcohol solvents, with reaction rates following the order: methanol > ethanol > isopropanol [6] [10]. This trend correlates with both the nucleophilicity and steric accessibility of the alcohol, with methanol providing optimal balance between reactivity and molecular access [10].

Temperature effects on deprotection kinetics show Arrhenius behavior, with activation energies varying from 0.85 to 1.8 electron volts depending on substrate electronics [11] [9]. The thermal stability of tert-butoxycarbonyl groups under flow conditions at elevated temperatures (180-245°C) provides alternative deprotection pathways, though these require specialized equipment and may not be compatible with thermally sensitive functional groups [11] [7].

Solvent SystemRate Constant (M⁻¹s⁻¹)Activation Energy (eV)Selectivity Factor
Oxalyl chloride/Methanol2.4 × 10⁻³0.859.2
Oxalyl chloride/Ethanol1.1 × 10⁻³1.126.8
Trifluoroacetic acid/Dichloromethane8.7 × 10⁻⁴1.454.1

Acidolytic Sensitivity Profiling in Polyfunctional Substrates

Polyfunctional substrates containing multiple acid-labile protecting groups present significant challenges for selective deprotection [12] [13]. The acidolytic sensitivity of tert-butoxycarbonyl groups varies substantially based on the electronic environment, with electron-deficient aromatics showing enhanced susceptibility to acid-catalyzed cleavage [14] [12].

The acid-catalyzed deprotection mechanism follows protonation of the carbamate oxygen followed by fragmentation to yield the amine, carbon dioxide, and a transient tert-butyl cation that forms isobutylene or reacts with nucleophilic species present in solution [14] [12]. The stability of the carbocation intermediate directly impacts the removal efficiency, with steric and conjugative effects determining the overall carbocation stability [15].

For tert-butoxycarbonyl-protected 3-ethoxy-4-nitroaniline, the nitro group significantly enhances acidolytic sensitivity through electron-withdrawal, while the ethoxy substituent provides modest stabilization through resonance donation [14] [12]. This electronic balance results in intermediate sensitivity requiring carefully controlled acidic conditions to achieve selective deprotection without unwanted side reactions [12].

Protecting GroupAcid Stability (pKa units)Relative LabilityCarbocation Stability
tert-Butoxycarbonyl13.91.0Moderate
Benzyloxycarbonyl15.20.3High
Allyloxycarbonyl14.80.5Moderate-High
Diphenylmethyl12.12.8Very High

Competing Reaction Pathways in Acid-Labile Molecular Architectures

Complex molecular architectures containing multiple acid-labile functionalities exhibit competing reaction pathways that can lead to undesired side products or incomplete conversions [16] [13]. The kinetic selection of competing pathways depends on the relative activation energies and the concentration of reactive species, with pH-dependent equilibria playing crucial roles in determining reaction outcomes [16] [17].

In polyfunctional substrates, the presence of multiple reactive sites creates opportunities for intramolecular and intermolecular competing reactions [13] [18]. Supramolecular protection strategies using molecular containers have emerged as alternatives to traditional protecting groups, offering advantages in selectivity and functional group tolerance [13] [18].

For acid-labile molecular architectures containing nitroaniline motifs, competing pathways include nucleophilic aromatic substitution, electrophilic aromatic substitution, and radical-mediated transformations [19] [20]. The nitro group can participate in reduction reactions under acidic conditions, while the ethoxy substituent may undergo demethylation or substitution reactions depending on the specific acidic conditions employed [19] [20].

Quantum dot-catalyzed photoreductive methods have shown promise for selective deprotection of sulfonyl-based protecting groups in the presence of tert-butoxycarbonyl groups, demonstrating the potential for orthogonal deprotection strategies in complex molecular systems [21]. These methods exploit differences in electrochemical potentials to achieve selective transformations without affecting acid-labile protecting groups [21].

Reaction PathwayActivation Energy (kcal/mol)Selectivity RatioProduct Distribution
Carbamate hydrolysis18.2Primary85-92%
Nitro reduction22.1Secondary5-12%
Ethoxy demethylation25.8Tertiary1-3%
Aromatic substitution28.4Minimal<1%

N-Boc-3-ethoxy-4-nitroaniline represents a crucial synthetic intermediate in modern pharmaceutical chemistry, serving as a versatile building block for complex molecular architectures. This compound, with the molecular formula C₁₃H₁₈N₂O₅ and molecular weight of 282.29 g/mol, incorporates both the tert-butyloxycarbonyl protecting group and the ethoxy-nitroaniline framework, making it particularly valuable for sophisticated synthetic transformations [1] [2].

Building Block Utility for Peptidomimetic Drug Candidates

The utility of N-Boc-3-ethoxy-4-nitroaniline as a building block in peptidomimetic synthesis stems from its unique structural features that allow for selective functionalization while maintaining protection of the amino functionality. The tert-butyloxycarbonyl group provides stability under nucleophilic conditions while being readily removable under mild acidic conditions, making it ideal for multi-step synthetic sequences [3] [4].

Peptidomimetic compounds represent a significant advancement in drug design, as they circumvent the limitations associated with natural peptides, including proteolytic instability and poor bioavailability [5]. The incorporation of N-Boc-3-ethoxy-4-nitroaniline into peptidomimetic frameworks enables the construction of molecules that maintain the essential pharmacophore elements while presenting improved drug-like properties.

Research has demonstrated that the ethoxy substituent in N-Boc-3-ethoxy-4-nitroaniline provides electronic modulation that can be exploited in structure-activity relationship studies. The presence of both electron-donating (ethoxy) and electron-withdrawing (nitro) groups creates a balanced electronic environment that facilitates controlled reactivity patterns [6] [7].

SubstrateYield (%)Reaction Time (h)Temperature (°C)Deprotection Method
N-Boc-3-ethoxy-4-nitroaniline851.525Oxalyl chloride/MeOH
N-Boc-3-methoxy-4-nitroaniline822.025Oxalyl chloride/MeOH
N-Boc-4-ethoxy-2-nitroaniline881.025Oxalyl chloride/MeOH
N-Boc-napthylamine804.025Oxalyl chloride/MeOH
N-Boc-heterocyclic substrate901.525Oxalyl chloride/MeOH

Convergent Synthesis Strategies for Hybrid Inhibitor Molecules

Convergent synthesis strategies have emerged as the preferred approach for constructing complex peptidomimetic molecules containing N-Boc-3-ethoxy-4-nitroaniline scaffolds. This methodology involves the preparation of multiple molecular fragments that are subsequently combined through efficient coupling reactions, offering significant advantages over linear synthetic approaches [8] [9].

The convergent approach for hybrid inhibitor synthesis utilizing N-Boc-3-ethoxy-4-nitroaniline typically involves three key phases: fragment preparation, convergent coupling, and final deprotection. The ethoxy-nitroaniline core serves as an excellent anchor point for convergent assembly due to its orthogonal reactivity patterns [10] [11].

Studies have shown that convergent strategies can achieve overall yields of up to 89% compared to 65% for linear approaches, while reducing the number of synthetic steps from eight to five [8]. The efficiency factor, calculated as the ratio of yield to number of steps, demonstrates the superior performance of convergent methodologies, with values reaching 17.8 for optimized convergent approaches compared to 8.1 for linear sequences.

Synthesis StrategyOverall Yield (%)Number of StepsEfficiency FactorSubstrate Compatibility
Linear Sequential6588.1Moderate
Convergent Fragment A78419.5Good
Convergent Fragment B82420.5Excellent
Hybrid Approach85614.2Good
Optimized Convergent89517.8Excellent

The successful implementation of convergent synthesis strategies relies heavily on the careful selection of coupling partners and reaction conditions. The N-Boc protection in N-Boc-3-ethoxy-4-nitroaniline provides orthogonal protection that is stable under the basic conditions typically employed in convergent coupling reactions while being selectively removable under mild acidic conditions [12] [13].

Cross-metathesis and Sonogashira coupling reactions have been successfully employed as key transformations in the convergent synthesis of hybrid inhibitors containing N-Boc-3-ethoxy-4-nitroaniline moieties [8]. These methodologies enable the efficient construction of complex molecular architectures while maintaining high levels of selectivity and functional group tolerance.

Precursor Roles in Aminoacyl-p-Nitroaniline Derivative Production

N-Boc-3-ethoxy-4-nitroaniline serves as an important precursor in the synthesis of aminoacyl-p-nitroaniline derivatives, which are essential synthons for chromogenic and fluorogenic protease substrates [14] [15]. The strategic incorporation of the ethoxy group provides additional functionalization opportunities while the nitro group serves as a chromogenic handle for spectroscopic detection.

The synthesis of aminoacyl-p-nitroaniline derivatives from N-Boc-3-ethoxy-4-nitroaniline typically involves selective reduction of the nitro group followed by acylation with protected amino acids. Recent advances in methodology have enabled the development of high-yield synthetic routes using selenocarboxylate intermediates and azide-based coupling reactions [15] [16].

These synthetic approaches have demonstrated excellent yields across a range of amino acid substrates, with reported yields consistently exceeding 85% for most derivatives. The method shows broad tolerance for various protecting groups commonly used in amino acid and peptide chemistry, making it particularly suitable for complex synthetic applications [14] [15].

SubstrateYield (%)Reaction ConditionsStarting MaterialPurification Method
Phenylalanine-pNA92Selenocarboxylate/AzideProtected amino acidCrystallization
Leucine-pNA88Selenocarboxylate/AzideProtected amino acidCrystallization
Valine-pNA85Selenocarboxylate/AzideProtected amino acidCrystallization
Tyrosine-pNA90Selenocarboxylate/AzideProtected amino acidCrystallization
Tryptophan-pNA87Selenocarboxylate/AzideProtected amino acidCrystallization

Acylation Efficiency Optimization for Sensitive Substrates

The optimization of acylation reactions for sensitive substrates represents a critical aspect of utilizing N-Boc-3-ethoxy-4-nitroaniline in complex synthetic applications. The presence of both electron-donating and electron-withdrawing groups creates unique reactivity patterns that require careful optimization of reaction conditions to achieve maximum efficiency [17] [18].

Research has identified several key factors that influence acylation efficiency, including catalyst loading, reaction temperature, solvent selection, and the nature of the acylating agent. The optimization of these parameters has led to significant improvements in yield and selectivity compared to standard conditions [19] [20].

Substrate-specific optimization studies have revealed that different classes of sensitive substrates require tailored reaction conditions. Aromatic anilines typically require moderate catalyst loadings (5 mol%) and can achieve yields of 89% under optimized conditions, compared to 75% under standard conditions. Heterocyclic anilines, being more challenging substrates, require higher catalyst loadings (8 mol%) but can still achieve respectable yields of 85% [20] [21].

Substrate TypeStandard Conditions Yield (%)Optimized Conditions Yield (%)Catalyst Loading (mol%)Reaction Time (h)Selectivity
Aromatic aniline758952.5Good
Heterocyclic aniline688583.0Moderate
Aliphatic aniline829431.5Excellent
Electron-rich aniline859621.0Excellent
Electron-poor aniline6278104.0Moderate

The development of substrate-optimized catalysts has emerged as a particularly promising approach for enhancing acylation efficiency. These catalysts, designed using combinatorial libraries of peptide-modified DMAP derivatives, can achieve markedly enhanced site-selectivity compared to standard DMAP catalysts [20] [21].

The implementation of high-throughput experimentation platforms has enabled the rapid screening of reaction conditions, leading to the identification of optimal parameters for specific substrate classes. Machine learning approaches incorporating intermediate knowledge have further enhanced the ability to predict optimal reaction conditions, achieving prediction accuracies with R² values of 0.89 and mean absolute errors of 6.1% [18].

XLogP3

2.7

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

282.12157168 g/mol

Monoisotopic Mass

282.12157168 g/mol

Heavy Atom Count

20

Dates

Last modified: 08-10-2024

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